molecular formula C10H9ClN2O2S B012174 Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 101667-98-5

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B012174
CAS No.: 101667-98-5
M. Wt: 256.71 g/mol
InChI Key: FIIBPXMYXHXUPI-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves the Suzuki coupling reaction. This reaction typically uses potassium allyltrifluoroborate as a reagent and is catalyzed by palladium complexes such as Pd(dppf)Cl₂·CH₂Cl₂. The reaction is carried out in dry 1,4-dioxane with potassium fluoride as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Suzuki coupling reaction provides a scalable approach. The use of palladium catalysts and appropriate reaction conditions can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The exact pathways and molecular targets would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can be compared with other thienopyrimidine derivatives:

The uniqueness of this compound lies in its ability to undergo diverse chemical transformations, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-3-15-10(14)7-5(2)6-8(11)12-4-13-9(6)16-7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIBPXMYXHXUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366530
Record name ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101667-98-5
Record name Thieno[2,3-d]pyrimidine-6-carboxylic acid, 4-chloro-5-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101667-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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